
2,6-Di-tert-butyl-3-ethylphenol
Description
2,6-Di-tert-butyl-3-ethylphenol is a synthetic phenolic compound characterized by a benzene ring substituted with two tert-butyl groups at the 2 and 6 positions, an ethyl group at the 3 position, and a hydroxyl (-OH) group at the 1 position. Its molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol. The tert-butyl groups confer significant steric hindrance, protecting the phenolic hydroxyl group from oxidative degradation, making it a potent antioxidant. This compound is widely used in industrial applications, including polymer stabilization, lubricants, and fuel additives, where oxidative resistance is critical .
Properties
CAS No. |
94231-62-6 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,6-ditert-butyl-3-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-10-12(15(2,3)4)14(17)13(11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI Key |
SJJNVHBNVQEDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-3-ethylphenol typically involves the Friedel-Crafts alkylation reaction. In this process, phenol is reacted with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature of around 50-60°C and using anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors and large-scale batch processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Friedel-Crafts Alkylation
The primary method for synthesizing alkylated phenols involves Friedel-Crafts alkylation . For example, 2,6-di-tert-butylphenol is produced by reacting phenol with isobutylene in the presence of aluminum phenoxide as a catalyst at 100–110°C . Extending this principle, introducing an ethyl group at the 3-position would require a similar alkylation strategy using an ethylating agent (e.g., ethyl chloride or ethylene).
Key Parameters :
-
Selectivity : Controlled by catalyst choice and reaction conditions to minimize para- or meta-substituted byproducts.
Substitution Reactions
Derivatives like 2,6-di-tert-butyl-4-methylphenol are synthesized via Mannich-like reactions . For example, reacting 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol/ethanol at 80–90°C forms an intermediate, which is hydrogenated to yield the product . A similar approach could theoretically introduce an ethyl group at the 3-position, though specific conditions for this substitution are not documented.
Reaction Overview :
-
Condensation : Formaldehyde and dimethylamine react with the phenol to form a Mannich base.
-
Hydrogenation : Hydrogenation of the intermediate under catalytic conditions (e.g., 120–160°C, H₂ gas, and a catalyst like palladium or nickel) yields the substituted phenol .
Catalyst Influence
Aluminum-based catalysts (e.g., aluminum phenoxide) are critical for achieving high selectivity in Friedel-Crafts alkylation. These catalysts direct alkylation to the ortho positions by stabilizing intermediates via coordination . For example, in the synthesis of 2,6-di-tert-butylphenol , aluminum phenoxide enables selective ortho-alkylation, avoiding para-products .
Table 1: Catalyst Effects on Selectivity
Catalyst Type | Reaction Temperature | Major Product | Yield (%) |
---|---|---|---|
Aluminum phenoxide | 100–110°C | 2,6-Di-tert-butylphenol | 80–95% |
Brønsted acid catalyst | 80–90°C | 2,4-Di-tert-butylphenol | 75–87% |
Reaction Conditions
Temperature control is vital to minimize byproducts. For instance, alkylation of phenol with isobutylene above 110°C increases tri-substituted phenols (e.g., 2,4,6-tri-tert-butylphenol) . Similarly, hydrogenation of intermediates (e.g., Mannich bases) requires precise temperature ranges (120–160°C) to avoid decomposition .
Ecotoxicity and Persistence
Analogue compounds like 2,4,6-tri-tert-butylphenol exhibit high persistence in water (half-life >182 days) and bioaccumulation in fish (BCF up to 23,200 L/kg) . While data for 2,6-di-tert-butyl-3-ethylphenol is unavailable, its structural similarity suggests comparable environmental behavior.
Table 2: Ecotoxicity Data for Analogues
Compound | Half-life in Water | BCF (L/kg) |
---|---|---|
2,4,6-Tri-tert-butylphenol | >182 days | 4,320–23,200 |
2,6-Di-tert-butyl-4-ethylphenol | Not reported | 930–4,870 |
Toxicity Studies
For 2,6-di-tert-butyl-4-ethylphenol , repeated dose toxicity studies in rats showed a no-observed-adverse-effect level (NOAEL) of 15 mg/kg bw/day . Genotoxicity was observed in vitro (chromosome aberrations), but bacterial mutation tests were negative . These findings highlight the need for similar safety evaluations for the 3-ethyl derivative.
Challenges and Research Gaps
-
Synthesis Specificity : Directing alkylation to the 3-position remains challenging due to steric hindrance and competing para/ortho pathways.
-
Environmental Fate : Limited data on degradation pathways and bioaccumulation for ethyl-substituted derivatives.
-
Catalyst Optimization : Further development of selective catalysts is needed to improve yields and reduce byproducts.
Scientific Research Applications
2,6-Di-tert-butyl-3-ethylphenol is extensively used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer and antioxidant in organic synthesis.
Biology: In studies related to oxidative stress and cellular protection.
Medicine: As an ingredient in pharmaceutical formulations to prevent oxidation of active pharmaceutical ingredients.
Industry: In the production of rubber, plastics, and lubricants to enhance their stability and longevity.
Mechanism of Action
The antioxidant mechanism of 2,6-Di-tert-butyl-3-ethylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the inhibition of lipid peroxidation and protection of cellular components.
Comparison with Similar Compounds
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)
- Molecular Formula : C₁₈H₃₀O
- Substituents : tert-butyl groups at 2 and 6 positions, sec-butyl (-CH(CH₂CH₃)₂) at 4 position.
- Key Differences: The sec-butyl group at position 4 introduces greater steric bulk compared to the ethyl group in this compound. This reduces solubility in polar solvents but enhances thermal stability due to increased molecular weight (266.43 g/mol). The substitution pattern (4-sec-butyl vs.
2,6-Di-tert-butylphenol (Simpler Analog)
- Molecular Formula : C₁₂H₁₈O
- Key Differences: Lacks the ethyl group, resulting in lower molecular weight (178.27 g/mol) and reduced steric protection. This makes it less effective in high-temperature applications compared to this compound. Higher acidity due to less electron-donating alkyl groups near the -OH group.
2,6-Dibromophenol ()
- Molecular Formula : C₆H₄Br₂O
- Substituents : Bromine atoms at 2 and 6 positions.
- Key Differences: Bromine’s electronegativity increases acidity (pKa ~4-5) compared to alkyl-substituted phenols (pKa ~10-12). Lacks antioxidant utility; instead, it is used as a flame retardant or intermediate in organic synthesis .
Table 1: Comparative Properties of Alkyl-Substituted Phenols
Research Findings and Industrial Relevance
- Steric Effects: The tert-butyl groups in this compound provide superior steric shielding compared to smaller alkyl groups (e.g., ethyl) or halogen substituents. This enhances its durability in oxidative environments.
- Solubility: Bulkier substituents (e.g., sec-butyl in 4-sec-butyl-2,6-di-tert-butylphenol) reduce solubility in polar matrices, favoring non-polar applications like polyethylene stabilization.
- Thermal Stability : Higher molecular weight analogs (e.g., C₁₈H₃₀O) exhibit improved thermal stability, critical for automotive lubricants .
Limitations and Contradictions in Evidence
- The provided evidence lacks quantitative data on antioxidant activity, melting/boiling points, or solubility parameters.
Q & A
Q. What statistical methods address variability in antioxidant assay results?
Q. How do isotopic labeling studies improve mechanistic understanding of phenolic degradation?
- Methodological Answer : Synthesize deuterated analogs (e.g., benzene-d₃ derivatives) to track degradation pathways via GC-MS . Compare fragmentation patterns with non-labeled compounds to identify primary oxidation sites and intermediates .
Tables for Key Data
Property | Method | Reference |
---|---|---|
Enthalpy of Sublimation | Gas-phase Calorimetry | |
Antioxidant IC₅₀ (DPPH) | UV-Vis Spectroscopy | |
Genotoxicity (in vitro) | Mammalian Chromosome Assay | |
Log P (Octanol-Water) | QSAR Prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.